6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
Properties
IUPAC Name |
6-[4-(triazol-1-yl)piperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17-2-1-13-11-16(12-14-3-9-22(17)18(13)14)27(25,26)21-7-4-15(5-8-21)23-10-6-19-20-23/h6,10-12,15H,1-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNERJCUYRDHCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole and piperidine intermediates, followed by their coupling with the sulfonyl and pyrroloquinoline components. Common reagents used in these reactions include azides, alkynes, and various catalysts such as copper(I) iodide for the triazole formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The triazole and piperidine moieties are known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core or functional group similarities:
Key Observations:
- Triazole vs. Benzoyl Groups : Replacing the triazole with a 4-methylbenzoyl group (as in ) reduces dipole interactions but increases hydrophobicity, which may affect membrane permeability.
- Piperidine vs.
- Core Modifications : Isoxazole or pyrimidine cores (e.g., ) lack the tricyclic rigidity of the azatricyclo system, which may influence binding kinetics and entropic penalties during target engagement.
Physicochemical Properties:
- LogP Predictions : The target compound’s sulfonyl group and triazole likely lower LogP compared to methylbenzoyl analogues (e.g., ), favoring aqueous solubility.
- Thermodynamic Stability : The azatricyclo core’s rigidity may reduce conformational entropy, enhancing binding affinity relative to flexible isoxazole derivatives .
Biological Activity
The compound 6-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.44 g/mol. The structure includes a triazole ring and a piperidine moiety, which are significant for its biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen that contributes to the compound's basicity and ability to form hydrogen bonds. |
| Triazole Moiety | A five-membered ring containing three nitrogen atoms that enhances the compound's interaction with biological targets. |
| Sulfonyl Group | Enhances solubility and may improve bioavailability. |
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in critical biochemical pathways:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes crucial for cellular metabolism.
- Receptor Modulation : The triazole ring can interact with receptors involved in signaling pathways related to cancer and inflammation.
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis.
Anticancer Activity
Research indicates that the compound demonstrates significant anticancer properties:
- Case Study 1 : In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects:
- Case Study 2 : Testing against various bacterial strains demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology : The compound was synthesized using a multi-step process involving click chemistry techniques for the formation of the triazole ring.
- Biological Evaluation : Comprehensive testing in both in vitro and in vivo models has confirmed its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
